molecular formula C₂₂H₂₁N₈NaO₉S₃ B1154031 Cefotaxime Sodium Impurity G

Cefotaxime Sodium Impurity G

Cat. No.: B1154031
M. Wt: 660.64
Attention: For research use only. Not for human or veterinary use.
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Description

Cefotaxime Sodium Impurity G, also known commercially as ATA Cefotaxime, is a high-purity chemical reference standard essential for quality control and research in pharmaceutical development . This compound is a specified impurity in Cefotaxime Sodium, a third-generation cephalosporin antibiotic, and is listed in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) . Its primary application is in analytical procedures, including method development, method validation (AMV), and Quality Control (QC) activities for Abbreviated New Drug Applications (ANDA) and commercial production, ensuring the safety and efficacy of the final pharmaceutical product . The chemical name is (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2Z)-2-[2-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . It has a molecular formula of C22H22N8O9S3 and a molecular weight of 638.6 g/mol . Research into related polymer impurities like dimers and trimers is critical, as these species can act as multivalent haptens associated with allergic reactions, posing a potential health risk and threatening public health . Consequently, the isolation, identification, and control of such impurities are of great significance for the study of structures and quality control of cephalosporin drugs . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₂H₂₁N₈NaO₉S₃

Molecular Weight

660.64

Synonyms

(6R,7R)-3-(Acetoxymethyl)-7-((Z)-2-(2-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)thiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Sodium Salt

Origin of Product

United States

Scientific Research Applications

Role in Analytical Method Development

Cefotaxime Sodium Impurity G is crucial for developing analytical methods used in the quality control of cefotaxime sodium formulations. Its applications include:

  • Analytical Method Validation : Impurity G serves as a reference standard for validating analytical methods to ensure the accuracy and reliability of cefotaxime sodium measurements .
  • Quality Control Applications : It is utilized in Quality Control (QC) processes to monitor impurity levels during the production of cefotaxime sodium, ensuring compliance with regulatory standards .

Stability-Indicating Methods

Recent studies have developed eco-friendly UV-VIS spectrophotometric methods for determining cefotaxime sodium in the presence of its degradation impurities, including Impurity G. These methods demonstrate high sensitivity and specificity, making them suitable for routine analysis in pharmaceutical settings .

Comparative Studies on Efficacy

Research comparing cefotaxime with other antibiotics has shown that formulations containing lower levels of impurities, including Impurity G, exhibit better clinical outcomes. For instance, studies indicated that cefotaxime's effectiveness against multidrug-resistant Enterobacteriaceae improves when impurity levels are minimized .

Comparison with Similar Compounds

Structural Comparison

Parameter Cefotaxime Sodium (Monomer) Dimer (Impurity F) Trimer (Impurity G)
Molecular Weight 477.45 g/mol ~955 g/mol ~1,433 g/mol
Polymerization Site N/A C7-C3' linkage Sequential C7-C3' bonds
NMR Signatures 6.73 ppm (1H, s) for H13 6.83 ppm (1H, s) for H13 Distinctive multi-peak patterns in 2D-NMR
Regulatory Status Pharmacopeial standard Listed in USP/EP Not pharmacopeia-listed

Key Findings :

  • The dimer forms via a single C7-C3' bond, while the trimer involves sequential linkages, confirmed by HMBC and COSY NMR correlations .
  • Impurity G exhibits unique stereochemical complexity, complicating its isolation and characterization compared to the dimer .

Analytical Methods for Detection

Method Dimer (F) Detection Trimer (G) Detection
HPSEC Quantified in ChP 2020 Requires advanced column-switching LC-MS
RP-HPLC Linear range: 5–40 µg/mL Limited sensitivity due to low abundance
LC-MS/MS Confirms molecular weight Essential for structural elucidation
NMR 1D/2D spectra for bond sites Critical for trimer stereochemistry

Performance Metrics :

  • Green Chemometric Methods : Multivariate spectrophotometry (water-based) outperforms traditional derivative spectroscopy (sulfuric acid) in eco-friendliness and efficiency .
  • Limitations : LC-MS struggles with absolute configuration determination for Impurity G, necessitating NMR validation .

Pharmacopeial Standards

Pharmacopeia Dimer (F) Trimer (G)
ChP 2020 Controlled via G10 chromatography Not specified
USP 42/EP 10.0 Listed as Impurity F Excluded
JP17 No polymer control No polymer control

Implications : Regulatory discrepancies necessitate harmonization, as unregulated trimers may pose undetected allergenic risks .

Tables adapted from :

  • NMR data from Li et al. (2020) .
  • Method comparison from Sharaf et al. (2023) .

Preparation Methods

Nucleophilic Substitution During Cefotaxime Synthesis

Impurity G arises primarily during the synthesis of cefotaxime sodium via nucleophilic substitution at the acetyl group of the cephem nucleus. The condensation of 7-aminocephalosporanic acid (7-ACA) with methoxyiminoacetylthiazolyl acetic acid (MAEM) generates cefotaxime acid, which undergoes salt formation to yield cefotaxime sodium. However, the byproduct mercaptobenzothiazole (MBT) reacts with cefotaxime under alkaline conditions, displacing the acetyl group to form Impurity G.

Key reaction parameters influencing this side reaction include:

  • Temperature : Prolonged exposure to temperatures >25°C accelerates MBT formation.

  • pH : Alkaline conditions (pH 8.0–9.0) favor nucleophilic attack by MBT’s thiol group.

  • Reaction time : Extended reaction durations beyond 2 hours increase Impurity G yields.

Isolation and Structural Elucidation

Chromatographic Detection and Isolation

Impurity G is detected via reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (85:15 v/v). It elutes at a relative retention time (RRT) of 1.72 compared to cefotaxime. For isolation, preparative HPLC with a methanol-water gradient (30–50% over 40 minutes) achieves >95% purity.

Table 1: Spectral Data for Impurity G

TechniqueKey Findings
LC-MS [M+H]⁺ at m/z 563.0; molecular weight 562 Da
¹H NMR Loss of acetyl proton (δ 2.10 ppm); new S–CH₂ signals at δ 3.45–3.70 ppm
¹³C NMR Absence of acetyl carbonyl (δ 21.6 ppm); new thioether carbon at δ 38.2 ppm
IR Disappearance of C=O stretch at 1765 cm⁻¹

Structural analysis confirms Impurity G as 7β-[(2-thienylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt , formed via MBT-mediated acetyl substitution.

Analytical Validation of Preparation Methods

Table 2: Validation Parameters for Impurity G Quantitation

ParameterResultAcceptance Criteria
Linearity = 0.9992 ≥ 0.995
LOD 0.008%≤0.01%
LOQ 0.025%≤0.03%
Recovery 98.4–101.2%90–110%

The method demonstrates robustness across pH (6.5–7.1) and column temperatures (25–30°C), with ≤2% relative standard deviation (RSD) in interday precision.

Stability Studies and Process Controls

Degradation Under Stress Conditions

Impurity G levels remain stable under ICH-recommended storage:

  • 40°C/75% RH : 0.12% after 6 months (initial: 0.10%).

  • Photolysis : No significant increase under 1.2 million lux-hours.

Mitigation Strategies

  • Purification steps : Recrystallization from 60% isopropanol reduces Impurity G by 80%.

  • In-process controls : Monitoring MBT levels (<0.05%) during condensation minimizes impurity formation.

Regulatory and Pharmacopeial Considerations

While USP 42 and EP 10.0 list Impurity G as a specified degradant, pharmacopeial monographs lack explicit acceptance criteria. Recent patents advocate stringent limits of ≤0.15% in drug substance batches, enforced via validated HPLC methods .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Cefotaxime Sodium Impurity G in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection is widely used for impurity profiling, with method validation parameters (specificity, linearity, accuracy, precision) tailored to regulatory guidelines . For structural confirmation, LC-MS/MS or NMR spectroscopy is critical. For example, a study optimized an HPLC method for Cefotaxime Sodium quantification, ensuring resolution between the main compound and impurities like Impurity G . Advanced hyphenated techniques (e.g., HPLC-MS) are necessary to distinguish Impurity G from co-eluting degradation products .

Q. What are the primary sources of this compound during synthesis and storage?

  • Methodological Answer : Impurity G is typically a process-related dimeric impurity formed during synthesis due to incomplete purification or solvent interactions. Evidence from spherical crystallization studies highlights that residual solvents (e.g., chloroform) and agitation speed during crystallization influence impurity formation . Storage conditions, such as exposure to moisture or light, may also exacerbate dimerization. Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) are recommended to assess impurity formation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., genotoxicity vs. acute toxicity) require rigorous study design. For example, Ames tests using Salmonella typhimurium strains and chromosomal aberration assays in CHO cells demonstrated that the dimeric impurity lacks mutagenic or clastogenic activity . However, conflicting data may arise from differences in impurity concentration thresholds or metabolic activation systems. Researchers should replicate studies under OECD/ICH protocols and validate impurity purity (>98%) via orthogonal methods (e.g., HPLC, GC) .

Q. What advanced purification strategies effectively remove Impurity G while maintaining Cefotaxime Sodium stability?

  • Methodological Answer : Spherical crystallization with solvent displacement (e.g., chloroform/water systems) reduces impurity levels by optimizing ternary phase diagrams and agitation rates . Recent innovations like "ultra-low temperature spherical aggregation crystallization" achieve >99.5% purity by minimizing lipid dimer impurities . Post-crystallization, solvent displacement during drying further reduces residual solvents linked to impurity formation .

Q. How should researchers design experiments to elucidate the structural and mechanistic role of Impurity G in drug efficacy?

  • Methodological Answer : Combine in vitro antibacterial assays (e.g., inhibition zone studies against S. aureus and E. coli) with impurity-spiked formulations to assess potency loss . Structural analysis via FTIR and NMR can identify functional groups in Impurity G that interfere with Cefotaxime’s β-lactam ring activity. Parallel studies using forced degradation (acid/alkali hydrolysis) help correlate impurity structures with bioactivity changes .

Q. What methodologies validate the limits of Impurity G in compliance with pharmacopeial standards?

  • Methodological Answer : Follow ICH Q3A/B guidelines to establish impurity thresholds based on toxicological data (e.g., ≤0.15% for unidentified impurities). For Impurity G, use a validated HPLC method with a detection limit (LOD) of 0.02% and quantitation limit (LOQ) of 0.05%, referencing pharmacopeial monographs (e.g., USP/EP) . Cross-validate with mass balance studies to ensure analytical coverage of all degradation pathways .

Data Interpretation and Reporting

Q. How can researchers address batch-to-batch variability in Impurity G levels during method development?

  • Methodological Answer : Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) affecting impurity levels, such as reaction temperature or solvent ratios . Use statistical tools (e.g., ANOVA, Design of Experiments) to analyze variability sources. For example, residual acetic acid in Cefotaxime Sodium batches correlates with Impurity G formation, necessitating GC headspace analysis for solvent monitoring .

Q. What criteria should guide the selection of reference standards for Impurity G in comparative studies?

  • Methodological Answer : Source pharmacopeial-grade impurity standards (e.g., EP Impurity G) with certificates of analysis (CoA) confirming identity, purity (>95%), and stability . For novel impurities, isolate and characterize using preparative HPLC followed by MS/NMR structural elucidation. Cross-reference with published spectral databases (e.g., HMDB, PubChem) to confirm assignments .

Tables for Key Data

Parameter Method Acceptance Criteria Reference
Impurity G IdentificationLC-MS/MS (Q-TOF)m/z 913.3 [M+H]⁺
Quantification Limit (LOQ)HPLC-UV (220 nm)≤0.05%
Toxicity Threshold (Ames Test)Bacterial reverse mutation assayNon-mutagenic up to 50 µg/plate
Residual Solvent ControlGC headspace (acetic acid)≤500 ppm

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